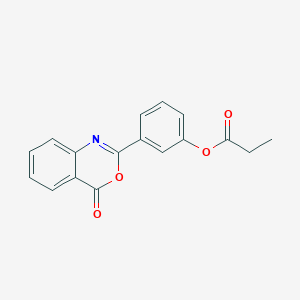![molecular formula C17H26ClNO3 B4411680 1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4411680.png)
1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride
Descripción general
Descripción
1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBP is a white crystalline powder with a molecular formula of C18H27NO3.HCl and a molecular weight of 341.88 g/mol. In
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses such as the Zika virus and HIV, and inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride. These include the synthesis of analogs with improved efficacy and selectivity, the identification of its molecular targets, and the development of new drug formulations for various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. Its unique properties and biochemical and physiological effects make it an interesting candidate for further research and development. With continued research, this compound may prove to be a valuable tool for the treatment of various diseases and conditions.
Aplicaciones Científicas De Investigación
1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-[4-(4-morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-17(19)15-5-7-16(8-6-15)21-12-4-3-9-18-10-13-20-14-11-18;/h5-8H,2-4,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEJNZPAPMZACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4411598.png)

![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)

![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)

![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)
![N-isobutyl-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4411656.png)
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4411672.png)
![2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride](/img/structure/B4411682.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4411686.png)
![1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4411690.png)